1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride
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Overview
Description
1-(Trifluoromethyl)-2-azabicyclo[311]heptane hydrochloride is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The process includes the incorporation of the core structure into the antihistamine drug Rupatidine, which significantly improves its physicochemical properties .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthesis techniques that can be adapted for large-scale production. The reduction of spirocyclic oxetanyl nitriles remains a key step in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Reduction: The reduction process involves the gain of electrons or hydrogen atoms, leading to a decrease in oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, often using common reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkyl groups are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound’s properties make it suitable for use in materials science, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptane: This compound shares a similar bicyclic structure but lacks the trifluoromethyl group.
Bicyclo[3.1.1]heptane Derivatives: These compounds have similar core structures but may contain different substituents, leading to variations in their properties and applications.
Uniqueness: 1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This makes it particularly valuable in applications where specific interactions or properties are required.
Properties
Molecular Formula |
C7H11ClF3N |
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Molecular Weight |
201.62 g/mol |
IUPAC Name |
1-(trifluoromethyl)-2-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-3-5(4-6)1-2-11-6;/h5,11H,1-4H2;1H |
InChI Key |
ZWWBJYHVRDGCOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CC1C2)C(F)(F)F.Cl |
Origin of Product |
United States |
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